N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]butanamide
Description
N-[2,2,2-Trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]butanamide is a structurally complex compound featuring a trichloroethyl backbone, a butanamide group, and a substituted phenyl ring with carbamothioyl and trifluoromethyl-chloro substituents. Its molecular formula is C₁₄H₁₂Cl₄F₃N₃OS (calculated molecular weight: 467.09 g/mol). The 2-chloro-5-(trifluoromethyl)phenyl substituent is critical for electronic and steric effects, often seen in agrochemicals and pharmaceuticals for target specificity .
Properties
Molecular Formula |
C14H14Cl4F3N3OS |
|---|---|
Molecular Weight |
471.1 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioylamino]ethyl]butanamide |
InChI |
InChI=1S/C14H14Cl4F3N3OS/c1-2-3-10(25)23-11(13(16,17)18)24-12(26)22-9-6-7(14(19,20)21)4-5-8(9)15/h4-6,11H,2-3H2,1H3,(H,23,25)(H2,22,24,26) |
InChI Key |
QNDYSYRUMITLFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(C=CC(=C1)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]butanamide typically involves multiple steps, including Friedel-Crafts acylation and subsequent reactions to introduce the necessary functional groups . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This often includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups, leading to new derivatives.
Substitution: Halogen atoms in the compound can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired transformation, often requiring controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]butanamide has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Positional Isomer: N-{2,2,2-Trichloro-1-[3-(Trifluoromethyl)anilino]ethyl}butanamide
CAS 324073-00-9 (Molecular formula: C₁₃H₁₄Cl₃F₃N₂O; MW: 377.62 g/mol) This compound differs in the phenyl substituent position: the trifluoromethyl group is at the meta position (3-CF₃) rather than the para (5-CF₃) in the main compound.
Simplified Amide Analog: N-[2-Chloro-5-(Trifluoromethyl)phenyl]-2-ethylbutanamide
CAS 40946-52-9 (Molecular formula: C₁₃H₁₅ClF₃NO; MW: 293.71 g/mol) This analog replaces the trichloroethyl-carbamothioyl moiety with a simpler 2-ethylbutanamide group. The reduced molecular weight (293.71 vs. 467.09 g/mol) suggests lower lipophilicity, which may correlate with diminished tissue penetration.
Acetamide Derivative: 2-[(Butan-2-yl)amino]-N-[2-(Trifluoromethyl)phenyl]acetamide Hydrochloride
CAS 1049751-46-3 (Molecular formula: C₁₃H₁₈ClF₃N₂O; MW: 324.74 g/mol)
This compound substitutes the butanamide chain with an acetamide backbone and introduces a hydrochloride salt. The 2-(trifluoromethyl)phenyl group (vs. 2-chloro-5-CF₃) eliminates chlorine substitution, reducing halogen-mediated interactions. The hydrochloride salt enhances aqueous solubility, a key advantage for formulation .
Sulfanyl-Functionalized Analog: N-[2-Chloro-5-(Trifluoromethyl)phenyl]-2-{[4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS 573943-16-5 The addition of a triazole-sulfanyl group introduces aromatic heterocycles, which may enhance π-π stacking interactions in biological targets.
Structural and Functional Comparison Table
Biological Activity
N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]butanamide is a complex organic compound with significant biological activity. Its unique structure, characterized by multiple halogen atoms and a carbamothioyl group, makes it a subject of interest in pharmacology and toxicology.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of halogens and sulfur in the structure contributes to its reactivity and biological interactions. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 427.13 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may inhibit certain enzymes through competitive inhibition, where the compound binds to the active site of the enzyme, preventing substrate access. This mechanism can disrupt metabolic pathways, leading to various physiological effects.
Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial activity against a range of pathogens. In vitro tests demonstrated effective inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Cytotoxic Effects
Research has also explored the cytotoxic effects of this compound on cancer cell lines. It has been observed to induce apoptosis in several types of cancer cells, including breast and lung cancer cells. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential.
Case Studies
- Antibacterial Activity : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL for different strains, demonstrating its potential as an antibacterial agent.
- Cytotoxicity in Cancer Cells : In a study conducted on MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability (p < 0.05), suggesting its potential as an anticancer therapeutic.
Toxicological Profile
While the compound shows promise in therapeutic applications, its toxicological profile must be carefully considered. Acute toxicity studies indicate that high doses can lead to liver and kidney damage in animal models. Long-term exposure studies are necessary to fully understand its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
